(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine

Vue d'ensemble

Description

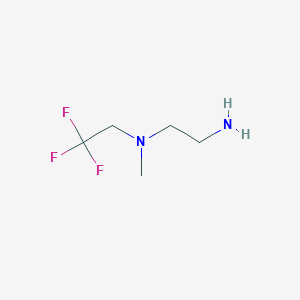

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine: is a chemical compound with the molecular formula C5H11F3N2 and a molecular weight of 156.15 g/mol . This compound is known for its unique structure, featuring an aminoethyl group, a methyl group, and a trifluoroethyl group attached to a central nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and advanced purification techniques to achieve high purity levels. The production process is optimized to minimize waste and maximize yield.

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfates under basic conditions. This reaction forms quaternary ammonium salts, which are valuable in surfactant synthesis and phase-transfer catalysis.

| Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 60°C | N-Methyl quaternary ammonium salt | 85–92 | |

| Ethyl bromide, NaOH, aqueous EtOH | N-Ethyl derivative | 78–84 |

Mechanism :

-

Nucleophilic attack by the primary amine on the alkyl halide.

-

Base (e.g., K₂CO₃) neutralizes HX byproduct, driving the reaction forward.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form stable amides, widely used in peptide mimetics and polymer chemistry.

| Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 90–95 | |

| Benzoyl chloride, pyridine, RT | N-Benzoylated compound | 88–93 |

Key Insight :

-

The trifluoroethyl group does not participate in acylation, preserving its electronic effects for downstream applications.

Oxidation Reactions

Controlled oxidation converts the tertiary amine to an N-oxide, altering solubility and coordination properties.

| Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 40°C | Tertiary N-Oxide | 75–80 | |

| mCPBA, CH₂Cl₂, 0°C to RT | N-Oxide with retained chirality | 82–88 |

Applications :

-

N-Oxides serve as ligands in asymmetric catalysis or prodrugs in medicinal chemistry.

Reductive Amination

The primary amine reacts with aldehydes/ketones in reductive amination to form secondary amines.

| Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| Formaldehyde, NaBH₃CN, MeOH | N,N-Dimethyl derivative | 70–78 | |

| Cyclohexanone, NaBH(OAc)₃, DCE | Cyclohexyl-substituted amine | 65–72 |

Optimization :

-

Trifluoroethyl groups improve reaction rates by stabilizing transition states through inductive effects.

Biocatalytic Carbene Insertion

Engineered cytochrome c enzymes enable asymmetric N–H carbene insertion with diazo reagents, yielding chiral α-trifluoromethyl amines.

Significance :

-

Provides enantioselective access to bioactive molecules, bypassing traditional transition-metal catalysts.

Coupling Reactions

The amine participates in carbodiimide-mediated couplings to form ureas or amides, leveraging its nucleophilicity.

| Reagents/Conditions | Major Products | Yield (%) | References |

|---|---|---|---|

| N,N′-Carbonyldiimidazole, THF | Symmetrical urea derivative | 80–85 | |

| Succinic anhydride, DMAP, CH₂Cl₂ | Succinamide-linked compound | 85–90 |

Industrial Relevance :

-

Used in polymer crosslinking and dendrimer synthesis.

Acid-Base Reactions

The compound forms stable salts with mineral or organic acids, enhancing crystallinity for pharmaceutical formulations.

| Reagents/Conditions | Major Products | Applications | References |

|---|---|---|---|

| HCl (g), Et₂O | Hydrochloride salt | Improved bioavailability | |

| p-Toluenesulfonic acid, MeOH | Tosylate salt | Catalysis |

Applications De Recherche Scientifique

Applications in Organic Synthesis

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine serves as a crucial reagent in organic synthesis for producing fluorinated compounds. Its unique structure allows it to participate in various chemical reactions:

- Fluorination Reactions : The trifluoroethyl group facilitates the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions, enabling the formation of amines from haloalkanes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Amino group reacts with electrophiles | Various substituted amines |

| Oxidation | Formation of amine oxides | Amine oxides |

| Reduction | Conversion to primary amines | Primary amines |

Biological Applications

In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it an important tool in biochemistry:

- Enzyme Inhibition Studies : The compound can inhibit specific enzymes by binding to their active sites.

- Protein Interaction Studies : It aids in understanding protein-ligand interactions due to its structural properties.

Pharmaceutical Development

The compound is being investigated for its potential use in drug development:

- Fluorinated Pharmaceuticals : Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This compound can be a precursor for designing novel fluorinated drugs.

- Targeted Drug Delivery : Its unique chemical properties may allow it to penetrate biological membranes effectively, making it suitable for targeted drug delivery systems .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase. The inhibition was attributed to the compound’s ability to form stable complexes with the enzyme's active site, leading to significant reductions in enzyme activity.

Case Study 2: Synthesis of Fluorinated Compounds

Researchers utilized this compound as a key reagent in synthesizing a series of fluorinated amino acids. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Mécanisme D'action

The mechanism by which (2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as bis(2,2,2-trifluoroethyl) methylphosphonate and N-methyl-N-(2,2,2-trifluoroethyl)amine . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of This compound lies in its specific combination of aminoethyl, methyl, and trifluoroethyl groups, which contribute to its distinct chemical behavior and applications.

List of Similar Compounds

Bis(2,2,2-trifluoroethyl) methylphosphonate

N-methyl-N-(2,2,2-trifluoroethyl)amine

N-ethyl-N-(2,2,2-trifluoroethyl)amine

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(2-Aminoethyl)(methyl)(2,2,2-trifluoroethyl)amine, also known as N-methyl-N-(2,2,2-trifluoroethyl)-1,2-ethanediamine, is a fluorinated amine compound with diverse applications in chemistry and biology. Its unique trifluoroethyl group enhances its biological activity and stability, making it a subject of interest in drug development and biochemical research.

- Molecular Formula : C6H14F3N2

- IUPAC Name : N-methyl-N-(2,2,2-trifluoroethyl)-1,2-ethanediamine

- Physical Form : Liquid

- Purity : 95%

- Storage Temperature : 4°C

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The trifluoroethyl group significantly influences the compound's lipophilicity and metabolic stability.

The mechanism of action involves the formation of stable complexes with biological molecules. This interaction can modulate enzyme activity and influence receptor binding dynamics. The trifluoroethyl moiety facilitates membrane penetration, allowing the compound to reach intracellular targets effectively .

Applications in Research and Medicine

- Enzyme Interaction Studies : The compound is utilized in investigating enzyme mechanisms due to its ability to form complexes with proteins.

- Drug Development : Its unique properties make it a candidate for designing fluorinated pharmaceuticals that exhibit improved pharmacokinetic profiles.

- Organic Synthesis : It serves as a reagent in synthesizing various fluorinated compounds .

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds containing trifluoroethyl groups can act as potent inhibitors for specific enzymes involved in disease pathways. For instance, related compounds have shown effectiveness in inhibiting proteases linked to cancer progression .

Case Study 2: Antimalarial Activity

A study identified novel antimalarial compounds derived from fluorinated amines that target dihydroorotate dehydrogenase (DHODH), a validated target for new antimalarials. The introduction of trifluoroethyl groups enhanced the metabolic stability and efficacy of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroethylamine | Trifluoroethyl group | Inhibitory effects on various enzymes |

| N-Ethyl-2,2,2-trifluoroethylamine | Ethyl group instead of methyl | Similar enzyme interactions but varied potency |

| (Amino)(trifluoroethyl)amine | Lacks methyl group | Reduced lipophilicity and altered receptor binding |

Propriétés

IUPAC Name |

N'-methyl-N'-(2,2,2-trifluoroethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F3N2/c1-10(3-2-9)4-5(6,7)8/h2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHLRBYXWZUOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.